Biotin-YVAD-FMK
Description
Contextualization within Activity-Based Protein Profiling (ABPP) Approaches
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to directly assess the functional state of enzymes in complex biological systems. stanford.edu Unlike traditional proteomic methods that measure protein abundance, ABPP provides a snapshot of the active enzyme population. stanford.edu ABPP probes are typically composed of three key elements: a reactive group or "warhead" that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. researchgate.netarxiv.org
Biotin-YVAD-FMK fits perfectly within this framework. It is designed to target a specific family of proteases known as caspases. Caspases are cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are initially synthesized as inactive zymogens and become activated through proteolytic cleavage. rsc.org This post-translational activation makes them ideal targets for ABPP, as probes like this compound can distinguish between the active and inactive forms. nih.govstanford.edu
The core components of this compound are:
Biotin (B1667282): This serves as the reporter tag. Biotin has a very strong and specific interaction with avidin (B1170675) and streptavidin, which can be exploited for the detection and isolation of labeled proteins. nih.gov
YVAD (Tyr-Val-Ala-Asp): This tetrapeptide sequence acts as the recognition element. It mimics the natural substrate recognition site of caspase-1, providing specificity for this particular enzyme. nih.govoup.com
FMK (fluoromethyl ketone): This is the reactive warhead. The FMK group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, effectively "trapping" the active enzyme.
The use of biotinylated probes like this compound in ABPP allows for the enrichment of active caspases from cell lysates or even in living cells. stanford.edunih.gov Following labeling, the biotinylated proteins can be captured using streptavidin-coated beads. nih.gov These captured proteins can then be identified and quantified using techniques like Western blotting or mass spectrometry, providing valuable insights into caspase activity under different physiological or pathological conditions. stanford.edunih.gov
Overview of this compound as a Molecular Research Probe
This compound is primarily recognized as an affinity probe for detecting and immobilizing active caspases, with a particular emphasis on caspase-1. caymanchem.com Its utility stems from its ability to covalently bind to the active form of the enzyme, allowing for subsequent analysis. nih.gov
Key Features and Applications:
Irreversible Inhibition: The fluoromethyl ketone group ensures that the interaction with the active caspase is irreversible, providing a stable tag for detection.
Specificity: The YVAD peptide sequence confers selectivity for caspase-1 and related caspases that recognize this sequence. nih.govapexbt.com
Cell Permeability: Some variations of this probe are designed to be cell-permeable, enabling the study of caspase activity within intact cells. medchemexpress.commedchemexpress.com
Detection of Active Caspases: Researchers have successfully used this compound and similar probes to identify active caspase species in various experimental models. For example, it has been used to detect active caspase-1 in response to pro-inflammatory stimuli and during bacterial infection. nih.govstanford.edunih.gov It has also been employed to study caspase activation in apoptosis. nih.govnih.gov
Pull-down Assays: The biotin tag is instrumental in pull-down experiments. After labeling, cell lysates are incubated with streptavidin-conjugated beads, which bind to the biotinylated caspases. nih.gov The captured proteins can then be eluted and analyzed by Western blot to identify the specific active caspases. nih.gov
Research Findings:
Studies have demonstrated the effectiveness of this compound and related probes in various research contexts. For instance, it has been shown to inhibit caspase-3-like activity in a dose-dependent manner in hepatocytes. caymanchem.com In studies of inflammasome activation, biotinylated VAD-FMK probes have been used to trap active caspase-1 species, which were then identified by Western blotting. nih.gov Furthermore, research has shown that Biotin-VAD(OMe)-FMK can act as an activity-based probe for the 3CL protease of SARS-CoV-2. researchgate.netarxiv.org
| Property | Description |
| Target | Primarily Caspase-1 and other caspases recognizing the YVAD sequence. apexbt.com |
| Mechanism | The FMK group forms an irreversible covalent bond with the active site cysteine of the caspase. |
| Reporter Tag | Biotin, allowing for detection and affinity purification using avidin or streptavidin. nih.gov |
| Application | Activity-Based Protein Profiling (ABPP), detection and isolation of active caspases. stanford.edu |
Properties
Molecular Formula |
C33H47FN6O9S |
|---|---|
Molecular Weight |
722.8304 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Mechanism of Action and Interaction Profile of Biotin Yvad Fmk
Covalent Inhibition Chemistry: Role of the Fluoromethyl Ketone Moiety
The fluoromethyl ketone (FMK) group is the reactive "warhead" of the Biotin-YVAD-FMK molecule, responsible for its inhibitory action. sigmaaldrich.com This electrophilic moiety is designed to react with nucleophilic residues, particularly the cysteine thiol group found in the active site of cysteine proteases. mdpi.comresearchgate.net
The mechanism of inhibition involves a two-step process. Initially, the inhibitor binds to the enzyme's active site in a reversible manner, guided by the peptide sequence. This is followed by the nucleophilic attack of the catalytic cysteine residue on the carbonyl carbon of the FMK group. mdpi.comresearchgate.net This leads to the formation of a stable, irreversible covalent thioether bond, effectively inactivating the enzyme. encyclopedia.pub While the initial binding is a slower, recognition-driven step, the subsequent covalent bond formation is a rapid and practically irreversible reaction. researchgate.net
Compared to other reactive groups like chloromethyl ketones, FMKs are generally less reactive, which can contribute to greater target specificity and reduced off-target effects. mdpi.com The stability of the C-F bond in mono-fluorinated ketones like this compound typically leads to this irreversible inhibition, in contrast to di- and tri-fluorinated ketones which may act as reversible inhibitors. encyclopedia.pub
Peptide Recognition Sequence (YVAD) and Target Protease Specificity
The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), functions as the recognition element of the inhibitor, directing it to proteases that specifically cleave substrates containing this sequence. scbt.com This specificity is crucial for targeting particular enzymes within a complex cellular environment.
Selective Inhibition and Labeling of Caspase-1
The YVAD sequence is a well-established recognition motif for caspase-1, a key enzyme in the inflammatory process. scbt.commybiosource.comcephamls.cominvivogen.comcephamls.com Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms. invivogen.com this compound serves as an irreversible inhibitor of caspase-1 by mimicking its natural substrate. medchemexpress.com The YVAD peptide guides the inhibitor to the active site of caspase-1, allowing the FMK group to covalently bind to the catalytic cysteine residue and block its activity. invivogen.comscbt.com This makes this compound a valuable tool for studying the role of caspase-1 in inflammation and pyroptosis, a form of programmed cell death. invivogen.com
Examination of Off-Target Interactions and Cross-Reactivity with Other Proteases
While the YVAD sequence provides a degree of specificity, cross-reactivity with other proteases can occur, particularly at higher concentrations. The pan-caspase inhibitor Z-VAD-FMK, which has a similar structure, is known to inhibit other cysteine proteases such as cathepsins and calpains. reading.ac.uk For example, Z-YVAD-FMK has demonstrated inhibitory activity against Cathepsin B and Cathepsin X at micromolar concentrations. mdpi.com Additionally, Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), an amidase, at concentrations typically used for in vivo caspase inhibition. reading.ac.uknih.gov It is important to consider these potential off-target effects when interpreting data from experiments using YVAD-based inhibitors.
Biotin (B1667282) Conjugation for Affinity Labeling and Enrichment
The inclusion of a biotin molecule in the this compound probe is a key feature that facilitates the detection and isolation of its target proteases. sigmaaldrich.com Biotin has an exceptionally high affinity for streptavidin and avidin (B1170675), forming one of the strongest known non-covalent biological interactions. gbiosciences.comacs.org
This strong interaction is exploited in a technique called affinity labeling or affinity purification. gbiosciences.comnih.gov After this compound has covalently bound to its target proteases within a cell lysate or tissue extract, the resulting biotinylated enzyme-inhibitor complexes can be selectively captured using streptavidin-coated beads or surfaces. nih.govembopress.org This allows for the enrichment of the targeted proteases from a complex mixture of proteins. nih.gov
The enriched proteins can then be eluted and identified using techniques like Western blotting or mass spectrometry. researchgate.net This approach is invaluable for identifying active proteases in a sample, as the probe only binds to enzymes that are in their catalytically active state. medchemexpress.comxcessbio.com However, the strength of the biotin-streptavidin interaction can present challenges for elution, often requiring harsh conditions or on-bead digestion of the captured proteins. acs.orgnih.gov
Cell Permeability and Intracellular Activation by Endogenous Esterases
For this compound to be effective in living cells, it must be able to cross the cell membrane to reach its intracellular targets. To enhance its cell permeability, the molecule is often synthesized as a methyl ester derivative. sigmaaldrich.commedchemexpress.comxcessbio.com The addition of the methyl group masks the charge of the carboxylic acid on the aspartate residue, making the molecule more lipophilic and better able to diffuse across the lipid bilayer of the cell membrane. sigmaaldrich.comsigmaaldrich.com
Once inside the cell, the methyl group is cleaved by non-specific endogenous esterases, which are abundant in the cytoplasm. sigmaaldrich.comsigmaaldrich.comthermofisher.com This hydrolysis reaction unmasks the carboxylic acid, converting the inhibitor into its biologically active form. sigmaaldrich.comsigmaaldrich.com The now-charged molecule is trapped within the cell, where it can interact with its target proteases. thermofisher.com This esterase-triggered activation is a common strategy used to deliver and concentrate probes and drugs within cells. thermofisher.comresearchgate.net It is important to note that for in vitro studies with purified enzymes, an esterase may need to be added to the reaction to activate the inhibitor. sigmaaldrich.comsigmaaldrich.com
Advanced Methodological Applications of Biotin Yvad Fmk in Protease Research
Activity-Based Protein Profiling (ABPP) with Biotin-YVAD-FMK
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes active site-directed probes to determine the functional status of enzymes within complex biological samples. stanford.edunih.gov this compound is an activity-based probe (ABP) that specifically targets active proteases. arxiv.org An ABP generally comprises a reactive group (the "warhead"), a reporter group (like biotin), and a linker that often includes a recognition sequence for the target enzyme. arxiv.orgresearchgate.net The covalent modification of the active site nucleophile of cysteine, serine, or threonine proteases by such probes allows for their detection and enrichment. stanford.edu
Identification of Specific Target Proteases via Affinity Purification and Mass Spectrometry
A significant advantage of the biotin (B1667282) tag on this compound is its utility in affinity purification. medchemexpress.comarxiv.org The high affinity of biotin for streptavidin or avidin (B1170675) allows for the selective isolation of the probe-bound active proteases from complex mixtures like cell lysates. aai.orgnih.gov The captured proteins can then be identified using mass spectrometry, a powerful analytical technique that can determine the precise identity of proteins in a sample. stanford.edunih.gov
This workflow has been successfully employed to identify specific caspases activated in response to various stimuli. For example, after treating apoptotic cell extracts with a biotinylated inhibitor, the labeled caspases can be purified on streptavidin beads and subsequently identified by immunoblotting or mass spectrometry. nih.gov This method was used to confirm the presence of active caspase-6 in an enriched fraction from cell extracts. nih.gov In another study, this technique was used to pull down active caspases from T-cell lysates to identify associated proteins involved in NF-κB signaling. nih.gov
To gain more quantitative insights, ABPP with this compound can be integrated with advanced proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). researchgate.net SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. researchgate.netthermofisher.com By comparing the proteomes of two cell populations, for instance, a control and a treated group, researchers can accurately quantify changes in protein abundance. thermofisher.com
When combined with ABPP, SILAC can be used to quantitatively compare the activity of proteases between different states. researchgate.net For example, one cell population could be treated with an inhibitor before labeling with this compound, while the control population is not. After mixing the lysates, the biotinylated proteins are enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a quantitative measure of the inhibitor's effect on the activity of specific proteases. This combined approach, sometimes referred to as SILAC-ABPP, allows for the precise identification and quantification of proteins that are covalently modified by the probe. researchgate.net
Elucidation of Proteolytic Cascades and Enzyme Activation Dynamics
This compound is a valuable tool for dissecting complex proteolytic cascades, where the activation of one protease leads to the activation of others in a sequential manner. researchgate.net By capturing active proteases at different time points following a stimulus, researchers can map the temporal activation of various caspases and other proteases. nih.gov
For instance, in studies of apoptosis, it has been shown that initiator caspases, like caspase-8 and -9, are activated first. tandfonline.com These then cleave and activate executioner caspases, such as caspase-3 and -7. tandfonline.com Using Biotin-VAD-FMK (a related pan-caspase probe), researchers have been able to precipitate active caspases from cell lysates and identify the specific caspases involved and their order of activation. nih.gov This methodology was used to demonstrate that in etoposide-treated cells, fully active caspase-2 fragments are detected, indicating its activation in the apoptotic cascade. molbiolcell.org The ability to specifically label and isolate active enzymes allows for a detailed investigation of the intricate networks of protease activation that regulate cellular processes.
Cellular and Subcellular Localization Studies of Active Proteases
Understanding where within a cell a protease is active is crucial to understanding its function. This compound can be used to determine the subcellular localization of active proteases. nih.gov After treating intact cells with the probe, the cells can be fixed and permeabilized. The biotin tag can then be visualized using fluorescently labeled streptavidin, allowing for the localization of the active protease to be determined by fluorescence microscopy. asm.orgnih.gov
This approach was used to study the localization of active caspase-1 in macrophages infected with Legionella pneumophila. asm.orgnih.gov The study revealed that active caspase-1 was diffusely distributed in the cytosol in macrophages with either NLRC4-dependent or Asc-dependent signaling alone. asm.org However, in wild-type infected cells, a significant portion of total caspase-1 was found to localize to distinct foci. asm.org This type of analysis provides critical spatial information that complements the biochemical data on protease activity.
In Vitro Enzymatic Assays and Kinetic Characterization
This compound is also utilized in in vitro enzymatic assays to characterize the activity and kinetics of purified or recombinant proteases. nih.govresearchgate.net In these assays, the probe is incubated with the enzyme, and the extent of covalent modification can be measured over time to determine kinetic parameters. arxiv.orgresearchgate.net
Role of Biotin Yvad Fmk in Dissecting Biological Pathways
Apoptosis and Programmed Cell Death Mechanisms
Programmed cell death, or apoptosis, is a fundamental biological process that eliminates unwanted or damaged cells in a controlled manner. Central to this process is a family of proteases called caspases. Biotin-YVAD-FMK, by targeting specific caspases, has become an instrumental tool for researchers to dissect the intricate pathways of apoptosis. scbt.comsmolecule.com As a biotin-conjugated form of a caspase inhibitor, it acts as an affinity probe, enabling the detection and immobilization of active caspases from cell lysates. caymanchem.commedchemexpress.com This allows for detailed investigations into the activation and function of these critical enzymes during cell death.
The fluoromethylketone (FMK) group on the inhibitor forms a covalent bond with the active site of the caspase, irreversibly blocking its activity. scbt.com The attached biotin (B1667282) ligand then serves as a handle for detection using streptavidin-conjugated reagents or for affinity purification. nih.govresearchgate.net This methodology allows researchers to specifically label and identify active caspases within a complex mixture of cellular proteins, providing clear insights into the apoptotic cascade. medchemexpress.comaai.org
Investigations into Caspase-1-Dependent Cell Death Pathways
This compound is specifically designed based on the preferred cleavage sequence of caspase-1 (Tyrosine-Valine-Alanine-Aspartic Acid or YVAD). frontiersin.orgnih.gov This makes it a potent and specific tool for studying the roles of caspase-1. Caspase-1 is a key player in a type of inflammatory programmed cell death called pyroptosis. nih.gov Unlike the more silent process of apoptosis, pyroptosis results in cell lysis and the release of pro-inflammatory molecules.
Researchers use this compound to label and track active caspase-1 during infection or other inflammatory stimuli. nih.govresearchgate.net For instance, in studies involving macrophages infected with bacteria like Legionella pneumophila, this compound has been used to visualize the activation of caspase-1. nih.gov These studies have helped to confirm that caspase-1 activation is a critical step in the innate immune response to pathogens and can occur through distinct genetic pathways. nih.gov By specifically inhibiting caspase-1, this compound allows scientists to determine which cellular events are directly dependent on this enzyme's activity, such as the maturation of pro-inflammatory cytokines and the induction of pyroptosis. nih.govplos.org
| Experimental System | Key Finding | Reference |
|---|---|---|
| Legionella pneumophila-infected macrophages | Used to confirm two genetically distinct pathways for caspase-1 activation (NLRC4-dependent and Asc-dependent). | nih.gov |
| Human monocytes | Used as a biotinylated probe to label the active site of caspase-1, confirming its release in a stable, active complex. | plos.org |
| Tobacco plants (TMV infection) | Identified Vacuolar Processing Enzyme (VPE) as having caspase-1-like activity essential for the hypersensitive response. | researchgate.netnih.gov |
| Arabidopsis thaliana | Demonstrated that VPE is responsible for the majority of YVADase activity in plant extracts. | oup.com |
Characterization of Initiator Caspase Activation
The apoptotic cascade is initiated by "initiator" caspases, such as caspase-2, caspase-8, and caspase-9. nih.gov Once activated, these caspases trigger a downstream cascade by activating "executioner" caspases. A significant challenge in studying apoptosis is to identify which initiator caspases are activated in response to a specific stimulus.
Affinity labeling with biotinylated pan-caspase inhibitors, such as Biotin-VAD-FMK, is a powerful technique to address this. aai.orgnih.govnih.gov This compound can bind to the active site of various caspases, not just caspase-1. scbt.com By treating cells with Biotin-VAD-FMK during the induction of apoptosis, researchers can trap the activated initiator caspases. nih.govnih.gov The biotin-labeled caspases can then be pulled down from the cell lysate using streptavidin beads and identified via immunoblotting. aai.orgnih.gov This "in situ trapping" approach has been successfully used to reveal the specific initiator caspases involved in apoptosis induced by various stimuli, such as heat shock or pore-forming toxins. nih.govnih.gov For example, this method demonstrated that caspase-9 is the critical initiator caspase during heat-induced apoptosis, despite the activation of caspases-2 and -8. nih.gov Similarly, it was used to show that caspase-2 can function as an initiator caspase during apoptosis mediated by certain bacterial toxins. nih.gov
Inflammation and Innate Immune Signaling
This compound plays a crucial role in studying the link between protease activity and the innate immune system. The innate immune response is the body's first line of defense against pathogens, and inflammation is a key component of this response. Caspase-1 is a central enzyme in inflammation, responsible for processing and activating potent pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.gov
By specifically targeting caspase-1, this compound allows researchers to probe the mechanisms that trigger inflammatory responses. nih.govnih.gov Its use has been pivotal in understanding how the cell recognizes danger signals, such as pathogen components or cellular stress, and translates them into an inflammatory cascade.
Studies on Inflammasome Complex Assembly and Activation
Caspase-1 is activated within large, multi-protein complexes known as inflammasomes. rupress.orgpnas.org These complexes assemble in the cytosol in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). The assembly of the inflammasome brings pro-caspase-1 molecules into close proximity, facilitating their auto-activation. pnas.org
This compound is an invaluable tool for studying this activation process. Researchers can use it to specifically label and purify active caspase-1 from cells stimulated to form inflammasomes. nih.govrupress.orgpnas.org This allows for the direct detection of caspase-1 activation as a readout for inflammasome assembly. Studies using this probe have helped delineate the components and pathways leading to the activation of different types of inflammasomes, such as the NLRP3 inflammasome. rupress.orgpnas.org For example, experiments using Biotin-VAD-FMK (a related pan-caspase inhibitor) have shown that active caspase-1 is recruited to the core inflammasome structure, known as the ASC speck. rupress.orgpnas.org This technique has also been instrumental in understanding the kinetics of caspase-1 activation and its subsequent self-cleavage, which serves as a mechanism to terminate inflammasome activity. rupress.org
| Probe | Inflammasome Component Studied | Key Insight | Reference |
|---|---|---|---|
| This compound | Active Caspase-1 | Used to detect active caspase-1 during NLRC4- or Asc-dependent inflammasome activation in response to L. pneumophila. | nih.gov |
| Biotin-VAD-FMK | Active Caspase-1 | Demonstrated that active caspase-1 is localized to the ASC speck, the core of the inflammasome complex. | rupress.org |
| Biotin-VAD-FMK | Active Caspase-1 | Used to measure the recruitment of active caspase-1 to ASC specks under different ionic conditions, revealing a role for chloride ions. | pnas.org |
| Biotin-VAD-FMK | Active Caspase-1 | Showed that CARD-only proteins (COPs) inhibit inflammasome assembly by preventing the activation of caspase-1. | nih.gov |
Modulation of Inflammatory Responses
By preventing the activation of caspase-1, this compound and other caspase-1 inhibitors can effectively modulate inflammatory responses. nih.govarvojournals.orgnih.gov The primary function of active caspase-1 in inflammation is to cleave the precursor forms of IL-1β and IL-18 into their mature, biologically active forms. These cytokines are powerful mediators of inflammation.
In various experimental models, the application of caspase-1 inhibitors like Z-YVAD-fmk (a non-biotinylated version) has been shown to reduce the production of inflammatory chemokines and cytokines. nih.govarvojournals.org For example, in human retinal pigment epithelial cells, a caspase-1 inhibitor significantly reduced the secretion of IL-8 and MCP-1 induced by bacterial lipopolysaccharide (LPS). nih.gov These studies highlight the central role of the caspase-1 pathway in amplifying inflammatory signals. While this compound is primarily a research tool for detection and isolation, its inhibitory action demonstrates the therapeutic potential of targeting caspase-1 to control excessive or chronic inflammation.
Plant Biology: Vacuolar Processing Enzyme (VPE) in Hypersensitive Response
Interestingly, the utility of this compound extends beyond animal cells into the realm of plant biology. Plants also undergo a form of programmed cell death, notably during the "hypersensitive response" (HR), which is a rapid, localized cell death at the site of pathogen infection to prevent its spread. researchgate.netusp.br For years, scientists searched for plant equivalents of caspases.
Methodological Considerations and Comparative Perspectives
Comparison with Other Biotinylated Activity-Based Probes and Pan-Caspase Inhibitors (e.g., Biotin-VAD-FMK, Z-VAD-FMK)
Biotin-YVAD-FMK belongs to a class of chemical tools known as activity-based probes (ABPs), which are designed to covalently label and report on the functional state of specific enzymes within complex biological samples. stanford.edu Its utility is best understood in comparison to other widely used caspase inhibitors and probes, such as Biotin-VAD-FMK and Z-VAD-FMK.
The core distinction between these molecules lies in their peptide-targeting sequence, which dictates their specificity, and the nature of their appended tag (or lack thereof), which determines their primary application.
This compound : This probe is designed with the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD). This sequence is recognized as a preferred substrate for caspase-1, an inflammatory caspase central to the activation of the inflammasome pathway. nih.govmedchemexpress.com Consequently, this compound serves as a specific affinity probe for detecting and isolating active caspase-1. The attached biotin (B1667282) molecule enables high-affinity capture of the probe-enzyme complex by streptavidin or avidin-conjugated resins, facilitating enrichment and identification from cell lysates. nih.gov
Biotin-VAD-FMK : In contrast, Biotin-VAD-FMK incorporates the Val-Ala-Asp (VAD) peptide sequence. This sequence is recognized by a broader spectrum of caspases, including both initiator and effector caspases involved in apoptosis. caymanchem.comscbt.com This makes it a "pan-caspase" probe, useful for the general detection and affinity labeling of most active caspases in a sample, rather than singling out a specific one. nih.govscbt.commedchemexpress.com Like its YVAD counterpart, the biotin tag allows for the isolation of active caspases for downstream analysis. nih.govrupress.org
Z-VAD-FMK : This compound is a widely used pan-caspase inhibitor that also utilizes the VAD sequence. invivogen.comadooq.comselleckchem.com However, instead of a biotin tag for purification, it features a carbobenzoxy (Z) group, which enhances its lipophilicity and cell permeability. promega.comsigmaaldrich.com Its primary role is not as a purification probe but as a functional tool in cell culture to irreversibly inhibit caspase activity and block apoptosis, allowing researchers to study the consequences of caspase inhibition. invivogen.compromega.comresearchgate.net While it binds active caspases, it lacks the affinity tag required for efficient pulldown and proteomic analysis. nih.gov
The following table provides a comparative overview of these three compounds.
| Feature | This compound | Biotin-VAD-FMK | Z-VAD-FMK |
| Peptide Sequence | Tyr-Val-Ala-Asp (YVAD) | Val-Ala-Asp (VAD) | Val-Ala-Asp (VAD) |
| Target Specificity | Primarily Caspase-1 (Inflammatory) mpbio.com | Broad Spectrum (Pan-Caspase) caymanchem.com | Broad Spectrum (Pan-Caspase) invivogen.comselleckchem.com |
| Functional Group | Biotin tag for affinity purification | Biotin tag for affinity purification scbt.com | Carbobenzoxy (Z) group for cell permeability promega.com |
| Primary Application | Affinity labeling and purification of active Caspase-1 | General affinity labeling of active caspases nih.govmedchemexpress.com | In situ inhibition of apoptosis in cell culture invivogen.combiorxiv.org |
| Reactive Warhead | Fluoromethylketone (FMK) | Fluoromethylketone (FMK) | Fluoromethylketone (FMK) |
| Inhibition | Irreversible | Irreversible medchemexpress.com | Irreversible invivogen.compromega.com |
Advantages and Limitations in Specific Research Contexts
The choice between this compound and other caspase probes is highly dependent on the specific research question and experimental context.
Advantages of this compound:
Specificity for Caspase-1: The primary advantage of this compound is its relative specificity for caspase-1. This makes it an invaluable tool for studies focused on the inflammasome, allowing researchers to specifically isolate and identify the active form of this key inflammatory enzyme without significant interference from apoptotic caspases.
Activity-Dependent Labeling: As an activity-based probe, it only binds to catalytically active caspases. This is a significant advantage over antibody-based methods that detect both the inactive zymogen (pro-caspase) and the active enzyme, as it provides a direct measure of enzymatic activation.
Affinity Purification: The biotin tag facilitates robust and efficient enrichment of active caspase-1 from complex protein mixtures using streptavidin affinity chromatography, enabling downstream applications such as mass spectrometry or Western blotting. nih.gov
Limitations of this compound:
Potential for Cross-Reactivity: While the YVAD sequence is preferred by caspase-1, peptide-based inhibitors are rarely perfectly specific. nih.gov Studies have shown that some level of cross-reactivity can occur, where the probe may label other caspases, particularly if used at high concentrations or in systems where other caspases are highly abundant. nih.gov
In-situ Labeling Challenges: The biotin moiety can reduce the cell permeability of the probe. nih.gov This can be a limitation for labeling active caspases within intact, living cells, with some protocols requiring cell lysis prior to probe incubation. nih.govkamiyabiomedical.com This contrasts with the highly cell-permeable Z-VAD-FMK. nih.gov
Interference from Endogenous Biotin: A significant technical limitation in proteomic applications is the presence of endogenous biotinylated proteins (e.g., carboxylases) within the cell. nih.gov These naturally biotinylated proteins can co-purify with the probe-labeled caspases, leading to background signal and complicating data analysis. nih.gov
Strategies for Minimizing Non-Specific Interactions in Proteomic Applications
When using this compound for affinity purification followed by proteomic analysis (e.g., mass spectrometry), minimizing the co-purification of non-specific proteins is critical for obtaining high-quality, reliable data. Several strategies can be employed to reduce this background noise.
Buffer Optimization: The composition of the lysis and wash buffers is crucial.
Detergents: The inclusion of low concentrations of non-ionic detergents, such as Triton X-100 or Tween 20 (up to 2%), can disrupt weak, non-specific hydrophobic interactions between proteins and the affinity resin. qiagen.comthermofisher.comnicoyalife.com
Salt Concentration: Increasing the ionic strength of the buffers by adding NaCl (e.g., up to 2M) helps to mitigate non-specific binding mediated by electrostatic interactions. qiagen.comnicoyalife.com
Extensive Washing: After incubating the lysate with the streptavidin beads to capture the biotin-labeled caspase-1, performing multiple, stringent wash steps is essential. thermofisher.com These washes, using optimized buffers, help to remove proteins that are weakly or non-specifically associated with the beads or the target protein complex. rsc.org
Use of Blocking Agents: To prevent proteins from non-specifically adhering to the surfaces of the affinity resin, the beads can be pre-incubated with a blocking agent like Bovine Serum Albumin (BSA). nicoyalife.com This saturates non-specific binding sites on the resin before the cell lysate is introduced.
Negative Controls: The use of appropriate negative controls is fundamental for distinguishing specific interactors from background contaminants. A common and effective control involves performing a parallel pulldown experiment with a cell lysate that has not been treated with this compound. chemrxiv.org Any proteins identified in this control pulldown are considered non-specific binders to the streptavidin resin itself and can be subtracted from the final dataset.
Pre-Clearing the Lysate: Before the main affinity capture step, the cell lysate can be incubated with streptavidin beads alone. The beads are then discarded, removing proteins from the lysate that have a natural affinity for the resin. The "pre-cleared" lysate is then used for the actual pulldown with fresh beads.
Future Directions and Emerging Research Avenues for Biotin Yvad Fmk
Rational Design of Enhanced Biotin-YVAD-FMK Derivatives
The core structure of this compound, consisting of a biotin (B1667282) tag, a peptide recognition sequence (YVAD), and an irreversible fluoromethylketone (FMK) warhead, offers multiple points for modification to enhance its properties. The rational design of new derivatives focuses on improving specificity, potency, cell permeability, and versatility.
Structure-activity relationship (SAR) studies are fundamental to this endeavor. jst.go.jp By systematically altering the amino acid sequence, researchers can fine-tune the inhibitor's affinity for specific proteases. jst.go.jpmdpi.com For instance, while the YVAD sequence is tailored for caspase-1, modifications to this tetrapeptide could shift its specificity towards other caspases or even unrelated proteases. Increasing the length of the peptide sequence can also achieve greater substrate specificity. mdpi.com Furthermore, the incorporation of unnatural amino acids could confer novel binding properties and resistance to non-specific degradation. mdpi.com
Another avenue for enhancement is the modification of the reactive FMK group. While effective, the FMK moiety can interact with other cellular thiols, leading to off-target effects. mdpi.com Designing derivatives with alternative reactive groups, such as acyloxymethylketones (AOMK) or chloromethylketones (CMK), could offer different reactivity profiles and potentially reduce non-specific binding. nih.govresearchgate.net
The linker connecting the biotin molecule to the peptide is another critical component. Its length and chemical nature can influence the accessibility of the biotin tag for detection and purification without sterically hindering the inhibitor's interaction with its target enzyme. nih.gov Research into optimizing this linker could lead to probes with improved performance in pull-down assays and imaging applications. For example, substituting the biotin tag with other moieties, like the aromatic dinitrophenyl (DNP) group, has been shown to increase lipophilicity and facilitate better cell membrane passage for in situ labeling. nih.gov
Table 1: Potential Modifications for Enhanced this compound Derivatives
| Component | Modification Strategy | Desired Outcome |
| Peptide Sequence (YVAD) | Amino acid substitution; Incorporation of unnatural amino acids; Lengthening the peptide chain. jst.go.jpmdpi.com | Increased specificity for target proteases; Altered target repertoire. mdpi.com |
| Reactive Group (FMK) | Substitution with alternative warheads (e.g., AOMK, CMK). nih.govresearchgate.net | Modified reactivity; Reduced off-target binding. |
| Affinity Tag (Biotin) | Optimization of linker length and composition; Substitution with other tags (e.g., DNP). nih.gov | Improved accessibility for detection; Enhanced cell permeability. nih.gov |
Expansion of Target Enzyme Repertoire and Biological Applications
While initially characterized as a caspase-1 inhibitor, emerging research indicates that the utility of this compound and its analogs extends to other enzymes, opening up new fields of biological investigation.
A significant finding is its inhibitory activity against plant vacuolar processing enzymes (VPEs). medchemexpress.comoup.com VPEs are cysteine proteases that share substrate specificity with caspases and are involved in programmed cell death in plants. medchemexpress.comoup.com this compound has been used to detect VPE activity, demonstrating its potential as a tool in plant biology to study developmental processes and responses to pathogens. medchemexpress.comoup.comresearchgate.net
Beyond the plant kingdom, the search for new targets in mammalian systems is ongoing. The related compound Biotin-VAD-FMK has been identified as a potent activity-based probe for the SARS-CoV-2 3CL protease, suggesting that biotinylated peptide inhibitors could be valuable tools in virology for identifying and characterizing viral proteases. arxiv.org This opens the possibility that this compound itself or a rationally designed derivative could target other viral or bacterial proteases involved in human disease.
The expansion of target enzymes directly translates to new biological applications. The ability to inhibit VPEs makes this compound a valuable probe for studying plant apoptosis and defense mechanisms. medchemexpress.comoup.com Its potential application in virology could aid in the development of novel diagnostic or therapeutic strategies. Furthermore, as proteases are central to numerous physiological and pathological processes, identifying new enzyme targets for this compound will undoubtedly broaden its application in areas such as immunology, neurobiology, and cancer research.
Table 2: Known and Potential Enzyme Targets for this compound and Analogs
| Enzyme Class | Specific Enzyme(s) | Biological Context | Reference |
| Caspases | Caspase-1 | Inflammation, Apoptosis (Mammals) | medchemexpress.complos.org |
| Plant Cysteine Proteases | Vacuolar Processing Enzyme (VPE) | Programmed Cell Death (Plants) | medchemexpress.comoup.com |
| Viral Proteases | SARS-CoV-2 3CL Protease (targeted by Biotin-VAD-FMK) | Viral Replication | arxiv.org |
Integration with Novel Biochemical and Imaging Technologies
The true potential of this compound is realized when it is integrated with advanced analytical techniques. The biotin tag is not merely for inhibition but serves as a powerful handle for the detection, isolation, and visualization of active enzymes within complex biological samples.
Affinity Purification and Proteomics: this compound is extensively used for the affinity labeling and subsequent purification of active caspases and other target enzymes from cell lysates. nih.goveur.nlmolbiolcell.org Once the enzyme is covalently labeled, the strong and specific interaction between biotin and streptavidin-coated beads allows for its efficient capture. nih.gov The isolated enzyme-inhibitor complex can then be identified and quantified using techniques like Western blotting or, more powerfully, subjected to mass spectrometry for proteomic analysis. This approach allows for the identification of specific proteases that are active under certain cellular conditions or in response to a particular stimulus.
In Situ Trapping and Activity-Based Probing: A key advantage of cell-permeable inhibitors like this compound is their ability to be used for in situ trapping of active enzymes within intact cells. nih.gov This avoids potential artifacts associated with cell lysis, where enzymes might be artificially activated. nih.gov This activity-based protein profiling (ABPP) provides a snapshot of the active proteome in its native cellular environment.
Advanced Imaging Techniques: The biotin tag enables the visualization of active enzymes at a subcellular level. By using fluorescently-labeled streptavidin, the location of this compound-bound enzymes can be imaged via fluorescence microscopy. This can be taken a step further by integrating it with proximity ligation assays (PLA). nih.gov PLA allows for the detection of protein-protein interactions in situ. diva-portal.org In this context, an antibody against the target enzyme (e.g., caspase-1) and streptavidin (to detect the biotin tag on the inhibitor) can be used. A positive PLA signal, which is typically visualized as a fluorescent spot, would only occur where the active, inhibitor-bound enzyme is present, providing highly specific spatial information about enzyme activation. nih.gov This technique has been used to confirm that active caspase-1 is confined to the inflammasome complex during an immune response. nih.gov
The fusion of this compound with such powerful technologies will continue to provide unprecedented insights into the spatial and temporal regulation of protease activity, driving future discoveries in cell biology and medicine.
Q & A
Basic: What experimental protocols are recommended for detecting caspase-1 activation using Biotin-YVAD-FMK in vitro?
Methodological Answer:
- Cell Preparation: Treat cells (e.g., macrophages) with inflammasome activators (e.g., NLRC4 ligands) to induce caspase-1 activation .
- Staining Protocol: Incubate cells with this compound (1–5 µM, 30–60 minutes), which irreversibly binds active caspase-1. Include negative controls (untreated cells) and positive controls (e.g., NLRC4-transfected HEK293 cells) .
- Detection: Use fluorescent streptavidin conjugates for visualization via flow cytometry or microscopy. Quantify activation rates (e.g., 25.9% in SCAN4 macrophages vs. 0% in controls) .
- Validation: Confirm specificity with caspase-1 inhibitors (e.g., Z-YVAD-FMK) and correlate with ASC speck formation .
Key Evidence: Standardized protocols for caspase-1 detection align with methodological rigor in pharmacological studies, emphasizing controls and reproducibility .
Basic: How can researchers confirm the specificity of this compound for caspase-1 in heterogeneous cell populations?
Methodological Answer:
- Control Experiments: Include cells lacking caspase-1 (e.g., CRISPR-knockout models) to rule out non-specific binding .
- Competitive Inhibition: Pre-treat cells with non-biotinylated YVAD-FMK to block caspase-1 active sites, reducing this compound signal .
- Cross-Validation: Pair with immunoblotting for caspase-1 cleavage products (e.g., p20 subunit) to confirm activation .
Key Evidence: Specificity validation is critical to avoid false positives, as highlighted in studies using SCAN4 patient-derived macrophages .
Advanced: How should researchers optimize this compound dosing and incubation times for in vivo models of autoinflammatory diseases?
Methodological Answer:
- Dose Titration: Test escalating doses (0.5–10 µM) in pilot studies to balance efficacy and toxicity. Monitor caspase-1 inhibition via serum IL-1β levels .
- Kinetic Studies: Perform time-course experiments (15–120 minutes) to identify peak caspase-1 activation windows .
- Tissue Penetrance: Use biotin-streptavidin histochemistry to assess probe distribution in target tissues (e.g., intestinal epithelium in NLRC4-associated enterocolitis) .
Key Evidence: In vivo optimization requires iterative testing, as exemplified in NLRC4 mutation studies .
Advanced: How can contradictory data on caspase-1 activation kinetics using this compound be resolved?
Methodological Answer:
- Source Analysis: Compare experimental variables (e.g., cell type, stimulus strength, probe concentration). For example, NLRC4 mutations may cause constitutive activation, altering kinetics .
- Technical Replicates: Repeat assays with standardized protocols (e.g., fixed incubation times, matched equipment settings) .
- Alternative Methods: Validate findings with complementary techniques (e.g., FLICA assays, IL-1β ELISA) .
Key Evidence: Contradictions often arise from methodological variability; cross-validation is essential .
Advanced: What strategies mitigate biotin interference when using this compound in clinical biomarker assays?
Methodological Answer:
- Pre-Treatment: Block endogenous biotin with streptavidin/biotin solutions prior to probe application .
- Sample Screening: Confirm absence of exogenous biotin (e.g., dietary supplements) in patient samples via mass spectrometry .
- Assay Design: Use orthogonal methods (e.g., antibody-based caspase-1 detection) to corroborate results .
Key Evidence: Biotin interference is a documented pitfall in diagnostic assays; proactive mitigation is required .
Basic: What are the best practices for documenting and presenting this compound experimental data in publications?
Methodological Answer:
- Data Tables: Include raw values (e.g., % caspase-1-positive cells, n-values) and statistical tests (e.g., ANOVA for multi-group comparisons) .
- Reproducibility: Detail reagent sources, lot numbers, and instrument calibration procedures in supplementary materials .
- Visualization: Use heatmaps to compare activation across conditions or scatter plots for single-cell data .
Key Evidence: Transparent reporting aligns with journal guidelines for reproducibility and peer review .
Advanced: How can researchers integrate this compound data with omics datasets to explore caspase-1 signaling networks?
Methodological Answer:
- Multi-Omics Correlation: Pair caspase-1 activation data with transcriptomic (RNA-seq) or proteomic (LC-MS) profiles to identify upstream regulators (e.g., NLRP3, AIM2) .
- Pathway Analysis: Use tools like STRING or Metascape to map interactions between caspase-1 and cytokine pathways (e.g., IL-1β, IL-18) .
- Machine Learning: Train models to predict caspase-1 activation thresholds based on inflammasome component expression .
Key Evidence: Integrative approaches enhance mechanistic insights, as demonstrated in autoinflammatory disease models .
Basic: What ethical considerations apply to studies using this compound in animal or human-derived samples?
Methodological Answer:
- Human Samples: Obtain informed consent for primary cell use (e.g., SCAN4 patient monocytes) and anonymize data .
- Animal Studies: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
- Data Integrity: Disclose conflicts of interest (e.g., reagent patents) and ensure raw data accessibility .
Key Evidence: Ethical compliance is mandated by international publishing standards .
Advanced: How should researchers design a longitudinal study to track caspase-1 dynamics using this compound in chronic inflammation models?
Methodological Answer:
- Timepoints: Schedule measurements at disease milestones (e.g., pre-/post-treatment, relapse phases) .
- Multi-Parameter Analysis: Combine caspase-1 activation with cytokine profiling (e.g., IL-1β, TNF-α) and histopathology .
- Cohort Stratification: Group subjects by genetic or clinical biomarkers (e.g., NLRC4 mutation status) to identify response predictors .
Key Evidence: Longitudinal designs are critical for understanding temporal caspase-1 regulation in chronic pathologies .
Basic: What resources are recommended for conducting a systematic review of this compound applications in inflammasome research?
Methodological Answer:
- Databases: Search PubMed, Scopus, and Web of Science using terms like "this compound," "caspase-1 detection," and "inflammasome activation" .
- Inclusion Criteria: Prioritize peer-reviewed studies with full methodological transparency and validation data .
- Meta-Analysis: Use RevMan or similar tools to compare activation rates across cell types/diseases .
Key Evidence: Systematic reviews require rigorous source evaluation to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
